molecular formula C17H18ClNOS2 B10826692 N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide CAS No. 178870-33-2

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide

Cat. No.: B10826692
CAS No.: 178870-33-2
M. Wt: 351.9 g/mol
InChI Key: ORTIQSICVORWBJ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide is a synthetic organic compound that belongs to the class of phenol ethers. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the phenol ether: This step involves the reaction of 4-chloro-3-hydroxyphenyl with 3-methylbut-2-enyl bromide in the presence of a base such as potassium carbonate to form the ether linkage.

    Thienylation: The phenol ether is then subjected to a thienylation reaction with 2-methylthiophene-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired thiophene derivative.

    Carbothioamide formation: Finally, the thiophene derivative is reacted with ammonium thiocyanate in the presence of a catalyst such as zinc chloride to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide, particularly as an NNRTI, involves the inhibition of the reverse transcriptase enzyme of HIV-1. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the replication of the virus . The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring provides additional stability and electronic properties compared to similar compounds with furan rings.

Properties

CAS No.

178870-33-2

Molecular Formula

C17H18ClNOS2

Molecular Weight

351.9 g/mol

IUPAC Name

N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide

InChI

InChI=1S/C17H18ClNOS2/c1-11(2)6-8-20-16-10-13(4-5-15(16)18)19-17(21)14-7-9-22-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,21)

InChI Key

ORTIQSICVORWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C

Origin of Product

United States

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